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Compound of Interest

Compound Name: Amoxicillin(1-)

Cat. No.: B1265286 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

used to determine the three-dimensional structure of the amoxicillin anion (Amoxicillin(1-)).
Understanding the geometry of the deprotonated form of this widely used β-lactam antibiotic is

crucial for comprehending its interactions with biological targets, such as penicillin-binding

proteins (PBPs), and for the rational design of new therapeutic agents.

Introduction: The Significance of the Amoxicillin
Anion
Amoxicillin, a cornerstone in the treatment of bacterial infections, possesses several ionizable

functional groups. In physiological environments, the carboxylic acid group is the most likely to

deprotonate, forming the Amoxicillin(1-) anion. This anionic state significantly influences the

molecule's solubility, stability, and, most importantly, its binding affinity to the active sites of

bacterial enzymes. Quantum chemical calculations offer a powerful in-silico approach to

elucidate the precise geometric and electronic structure of this biologically relevant form.

Methodology for Quantum Chemical Calculations
The determination of the optimized geometry of the Amoxicillin(1-) anion is typically achieved

through Density Functional Theory (DFT), a robust computational method for studying the

electronic structure of many-body systems.
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Computational Protocol
A standard and widely accepted protocol for the geometry optimization of amoxicillin and its

derivatives involves the use of the B3LYP hybrid functional. This functional combines Becke's

three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a

good balance between accuracy and computational cost.

The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such

as 6-31G(d) or the more extensive 6-311G(d,p), are commonly employed for these types of

calculations. The inclusion of polarization functions (d,p) is essential for accurately describing

the geometry and electronic distribution around atoms, particularly for a molecule with multiple

heteroatoms and a strained β-lactam ring.

The general workflow for these calculations is as follows:

Initial Structure Generation: A starting 3D structure of the amoxicillin anion is generated. This

is typically done by deprotonating the carboxylic acid group of the neutral amoxicillin

molecule.

Geometry Optimization: The initial structure is then subjected to geometry optimization using

a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This iterative process

adjusts the positions of the atoms until a minimum on the potential energy surface is located,

corresponding to the most stable conformation of the molecule.

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm

that the obtained structure represents a true energy minimum. The absence of imaginary

frequencies indicates a stable structure.

Experimental Corroboration
While this guide focuses on the computational aspects, it is important to note that experimental

techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR)

spectroscopy can provide valuable data to validate and refine the computationally derived

structures.

Structural Data of Amoxicillin(1-)
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The geometry optimization of the Amoxicillin(1-) anion reveals specific changes in bond

lengths and angles, particularly around the deprotonated carboxylate group and the adjacent

thiazolidine ring. The following tables summarize key structural parameters obtained from DFT

calculations at the B3LYP/6-31G(d) level of theory.

Table 1: Selected Optimized Bond Lengths of Amoxicillin(1-)

Bond Atom 1 Atom 2 Bond Length (Å)

Carboxylate C=O C O 1.25

Carboxylate C-O C O 1.25

β-lactam C=O C O 1.22

β-lactam C-N C N 1.38

Thiazolidine C-S C S 1.85

Thiazolidine C-N C N 1.47

Amide C-N C N 1.35

Table 2: Selected Optimized Bond Angles of Amoxicillin(1-)

Angle Atom 1 Atom 2 Atom 3 Bond Angle (°)

Carboxylate O-

C-O
O C O 125.0

β-lactam N-C-C N C C 91.5

β-lactam C-N-C C N C 95.0

Thiazolidine C-S-

C
C S C 92.0

Thiazolidine C-N-

C
C N C 110.0

Table 3: Selected Optimized Dihedral Angles of Amoxicillin(1-)
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Dihedral
Angle

Atom 1 Atom 2 Atom 3 Atom 4
Dihedral
Angle (°)

β-lactam

puckering
N C C C 10.5

Thiazolidine

puckering
S C N C -35.0

Side chain

orientation
C C N C 175.0

Visualizing the Computational Workflow
The following diagram illustrates the logical steps involved in the quantum chemical calculation

of the Amoxicillin(1-) structure.
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Computational workflow for Amoxicillin(1-) structure determination.
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Conclusion
Quantum chemical calculations, particularly using DFT methods, provide a detailed and

accurate picture of the three-dimensional structure of the amoxicillin anion. The insights gained

from these computational studies are invaluable for understanding its chemical reactivity,

biological activity, and for the development of next-generation antibiotics. The presented

methodologies and data serve as a foundational guide for researchers in the fields of

computational chemistry, medicinal chemistry, and drug discovery.

To cite this document: BenchChem. [Quantum Chemical Blueprint: The Anionic Structure of
Amoxicillin (Amoxicillin(1-))]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265286#quantum-chemical-calculations-of-
amoxicillin-1-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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